molecular formula C7H5BrF2 B2443785 2-Bromo-4-fluorobenzyl fluoride CAS No. 1823057-15-3

2-Bromo-4-fluorobenzyl fluoride

Cat. No.: B2443785
CAS No.: 1823057-15-3
M. Wt: 207.018
InChI Key: BIBCZWYRWMBIOT-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzyl fluoride is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and fluoromethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorobenzyl fluoride typically involves the bromination and fluorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine and fluorine sources in the presence of a catalyst such as iron(III) bromide or aluminum tribromide .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts alkylation, followed by halogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluorobenzyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions[][5].

Major Products Formed:

Scientific Research Applications

2-Bromo-4-fluorobenzyl fluoride is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 1-Bromo-4-fluorobenzene
  • 4-Bromo-2-fluorobenzotrifluoride
  • 2-Bromo-4-fluoro-1-methoxybenzene

Comparison: 2-Bromo-4-fluorobenzyl fluoride is unique due to the presence of both bromine and fluorine atoms along with a fluoromethyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. For instance, 1-Bromo-4-fluorobenzene lacks the fluoromethyl group, making it less reactive in certain substitution reactions .

Properties

IUPAC Name

2-bromo-4-fluoro-1-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBCZWYRWMBIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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